Cas no 3411-37-8 (5-Hydroxymatrine)

5-Hydroxymatrine 化学的及び物理的性質
名前と識別子
-
- 5-Hydroxymatrine
- Sophoranol
- 5-Hydroxymatridine-15-one
- 5α-Hydroxymatridin-15-one
- (+)-sophoranol
- (6xi,7xi,11xi)-5-hydroxymatridin-15-one
- 1H,5H,10H-dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10-one, dodecahydro-7a-hydroxy-, (7aR,13aR,13bR,13cR)-
- Matridin-15-one, 5-hydroxy-
- 5-Hydroxymatridin-15-one
- CHEMBL3590537
- FS-8019
- AKOS040760715
- Q27151403
- (1R,2R,9R,17R)-9-hydroxy-7,13-diazatetracyclo[7.7.1.0?,?.0??,??]heptadecan-6-one
- CS-0090291
- SCHEMBL564487
- C17069
- (7AR,13aR,13bR,13cR)-dodecahydro-7a-hydroxy-1H,5H,10H-dipyrido[2,1-f:3 inverted exclamation marka,2 inverted exclamation marka,1 inverted exclamation marka-ij][1,6]naphthyridin-10-one
- CHEBI:80905
- 3411-37-8
- HY-126033
- DTXSID10955653
- (9R)-9-Hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one
- DA-58004
- 5-Hydroxy-matridin-15-one; Sophoranol; (+)-5a-Hydroxymatrine; (+)-Sophoranol; [7aR-(7aa,13ass,13ba,13ca)]-Dodecahydro-7a-hydroxy-1H,5H,10H-dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10-one
- (1R,2R,9R,17R)-9-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one
-
- インチ: InChI=1S/C15H24N2O2/c18-13-6-1-5-12-11-4-2-8-16-9-3-7-15(19,14(11)16)10-17(12)13/h11-12,14,19H,1-10H2/t11-,12-,14-,15-/m1/s1
- InChIKey: VQYBAEAOOJBSTR-QHSBEEBCSA-N
- SMILES: C1C[C@@H]2[C@H]3CCCN4CCC[C@@](CN2C(=O)C1)([C@@H]34)O
計算された属性
- 精确分子量: 264.18392
- 同位素质量: 264.183778013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 0
- 複雑さ: 400
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- XLogP3: 0.5
じっけんとくせい
- Color/Form: Cryst.
- 密度みつど: 1.25
- ゆうかいてん: 169-170 ºC
- Boiling Point: 437.6±45.0 °C at 760 mmHg
- フラッシュポイント: 218.5±28.7 °C
- Refractive Index: 1.606
- PSA: 43.78
- じょうきあつ: 0.0±2.4 mmHg at 25°C
5-Hydroxymatrine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Hydroxymatrine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S32830-5mg |
(+)-Sophoranol |
3411-37-8 | 5mg |
¥3528.0 | 2021-09-07 | ||
TargetMol Chemicals | TN2220-5mg |
Sophoranol |
3411-37-8 | 5mg |
¥ 4180 | 2024-07-19 | ||
A2B Chem LLC | AF84292-50mg |
Sophoranol |
3411-37-8 | 98% by HPLC | 50mg |
$3069.00 | 2024-04-20 | |
A2B Chem LLC | AF84292-5mg |
Sophoranol |
3411-37-8 | 98% by HPLC | 5mg |
$535.00 | 2024-04-20 | |
A2B Chem LLC | AF84292-500mg |
Sophoranol |
3411-37-8 | 98% by HPLC | 500mg |
$16969.00 | 2024-04-20 | |
TargetMol Chemicals | TN2220-1 ml * 10 mm |
Sophoranol |
3411-37-8 | 1 ml * 10 mm |
¥ 4280 | 2024-07-19 | ||
TRC | H825595-25mg |
5-Hydroxymatrine |
3411-37-8 | 25mg |
$540.00 | 2023-05-18 | ||
TRC | H825595-100mg |
5-Hydroxymatrine |
3411-37-8 | 100mg |
$ 1200.00 | 2023-09-07 | ||
TRC | H825595-50mg |
5-Hydroxymatrine |
3411-37-8 | 50mg |
$1016.00 | 2023-05-18 | ||
TRC | H825595-10mg |
5-Hydroxymatrine |
3411-37-8 | 10mg |
$253.00 | 2023-05-18 |
5-Hydroxymatrine 関連文献
-
Joseph P. Michael Nat. Prod. Rep. 1997 14 619
-
Cherukupalle Bhuvaneswar,Aluru Rammohan,Baki Vijaya Bhaskar,Pappithi Ramesh Babu,Gujjar Naveen,Duvvuru Gunasekar,Subbiah Madhuri,Pallu Reddanna,Wudayagiri Rajendra RSC Adv. 2020 10 33534
-
T. G. Halsall,P. B. D. de la Mare,D. P. Craig,C. A. Bunton,G. H. Williams,A. G. Davies,G. H. Whitham,W. D. Ollis,J. Elks,K. Schofield,T. Swain,J. E. Saxton,W. G. Overend,D. M. Brown Annu. Rep. Prog. Chem. 1958 55 168
-
Joseph P. Michael Nat. Prod. Rep. 2000 17 579
-
Langdong Chen,Diya Lv,Dongyao Wang,Xiaofei Chen,Zhenyu Zhu,Yan Cao,Yifeng Chai Mol. BioSyst. 2016 12 3347
-
Bree A. Gorman,Paul S. Francis,Neil W. Barnett Analyst 2006 131 616
-
Joseph P. Michael Nat. Prod. Rep. 2003 20 458
-
J. P. Michael Nat. Prod. Rep. 1993 10 51
-
10. Index pages
5-Hydroxymatrineに関する追加情報
5-Hydroxymatrine (CAS No. 3411-37-8): A Comprehensive Overview of Its Chemical Profile and Emerging Therapeutic Applications
5-Hydroxymatrine, a naturally occurring alkaloid derived from the roots of Chinese bellflower (Aristolochia species), is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. With the CAS number CAS No. 3411-37-8, this molecule has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides an in-depth exploration of the chemical properties, pharmacological effects, and recent advancements in the research of 5-Hydroxymatrine.
The chemical structure of 5-Hydroxymatrine is characterized by its triterpenoid backbone and hydroxyl functional groups, which contribute to its unique pharmacological profile. As a derivative of matrine, another well-studied alkaloid from the same plant source, 5-Hydroxymatrine inherits certain properties while also exhibiting distinct characteristics that make it a promising candidate for drug development. The presence of multiple hydroxyl groups enhances its solubility in water, making it more amenable for formulation into various pharmaceutical delivery systems.
Recent studies have highlighted the anti-inflammatory, antioxidant, and anticancer properties of 5-Hydroxymatrine. Its ability to modulate inflammatory pathways has been particularly well-documented, with research suggesting that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential therapeutic agent for conditions involving chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 5-Hydroxymatrine has shown significant promise in cancer research. Preclinical studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including those derived from breast, liver, and colon cancers. The mechanism behind this effect appears to involve the activation of caspase-dependent and caspase-independent pathways, leading to the programmed death of cancer cells. Furthermore, 5-Hydroxymatrine has been observed to suppress tumor growth and metastasis in animal models, suggesting its potential as a chemotherapeutic adjuvant.
The antioxidant properties of 5-Hydroxymatrine are another area of active investigation. Reactive oxygen species (ROS) are known to contribute to oxidative stress, which is implicated in various pathological conditions such as neurodegenerative diseases and cardiovascular disorders. By scavenging ROS and inhibiting the activity of enzymes like lipoxygenase and cyclooxygenase, 5-Hydroxymatrine helps mitigate oxidative damage and protect cells from oxidative stress-induced injury.
From a pharmacokinetic perspective, 5-Hydroxymatrine exhibits moderate bioavailability following oral administration. Its solubility in water allows for easy formulation into oral dosage forms such as tablets and capsules. However, its metabolic stability is relatively low, necessitating further research into methods to enhance its bioavailability and prolong its therapeutic effects. Nanotechnology-based drug delivery systems have emerged as a promising approach to improve the pharmacokinetic profile of 5-Hydroxymatrine.
The safety profile of 5-Hydroxymatrine has been evaluated in several clinical trials conducted in China. These studies have reported that the compound is generally well-tolerated at therapeutic doses, with mild to moderate side effects such as nausea and dizziness being the most commonly observed adverse reactions. Long-term studies are needed to fully assess the safety and efficacy of 5-Hydroxymatrine in diverse patient populations.
In conclusion, 5-Hydroxymatrine (CAS No. 3411-37-8) is a multifaceted compound with significant therapeutic potential across multiple disease areas. Its anti-inflammatory, anticancer, and antioxidant properties make it an attractive candidate for further clinical development. Ongoing research aims to optimize its pharmacokinetic profile and explore novel delivery systems to enhance its therapeutic efficacy. As our understanding of its mechanisms of action continues to evolve, 5-Hydroxymatrine is poised to play an increasingly important role in modern medicine.
3411-37-8 (5-Hydroxymatrine) Related Products
- 2122-68-1(Propyl 2-(1H-indol-3-yl)acetate)
- 1040662-74-5(butyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate)
- 1518486-61-7(1-(2-Amino-4-chlorophenyl)-2-ethoxy-ethanone)
- 1040654-18-9(N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide)
- 211244-80-3(Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate)
- 2324109-69-3(N-({2,4-dioxo-1,3-diazaspiro4.4nonan-6-yl}methyl)prop-2-enamide)
- 1369861-28-8(2-Isopropoxy-6-methylbenzoic acid)
- 1803684-42-5(Ethyl 2-amino-5-(difluoromethyl)-3-nitropyridine-6-carboxylate)
- 1930-89-8(1-isocyano-4-methoxy-2-methylbenzene)
- 1177278-07-7(N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine)




